molecular formula C10H8N2O2 B1586817 4-(1H-pyrazol-3-yl)benzoic acid CAS No. 208511-67-5

4-(1H-pyrazol-3-yl)benzoic acid

Cat. No. B1586817
M. Wt: 188.18 g/mol
InChI Key: RFJWCCHRWJSWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-3-yl)benzoic acid (4-PBA) is an organic compound belonging to the class of pyrazoles, which is a heterocyclic aromatic compound containing three nitrogen atoms in a five-membered ring. 4-PBA is an important compound in the field of organic synthesis, as it is used as a starting material for the synthesis of various other compounds. It is also used as a reagent in research and development of new drugs, as well as in various other biochemical and physiological applications.

Scientific Research Applications

1. Antimicrobial and Antifungal Applications

Pyrazole derivatives, including those related to 4-(1H-pyrazol-3-yl)benzoic acid, have been studied for their antimicrobial activities. For example, certain pyrazole derivatives have been tested against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica, as well as the fungal strain Candida albicans. These studies demonstrate the potential of pyrazole compounds in combating various microbial infections (Shubhangi et al., 2019).

2. Anticancer Activity

Research has been conducted on pyrazole derivatives for their anticancer properties. Some pyrazole compounds have shown significant antitumor activity against cancer cell lines, indicating their potential as therapeutic agents in oncology (Lingling Jing et al., 2012).

3. Optical and Material Applications

Pyrazole derivatives have been explored for their optical nonlinearity, making them potential candidates for optical limiting applications. This includes studies on compounds like 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid, which have demonstrated significant nonlinearity, indicating their utility in the field of photonics and material science (B. Chandrakantha et al., 2013).

4. NMR Crystallography in Drug Research

The crystal structure of drug molecules related to pyrazole derivatives, such as 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, has been determined using NMR powder crystallography. This illustrates the role of pyrazole compounds in advancing drug research and development (M. Baias et al., 2013).

5. Enzymatic Activity and Cancer Cell Viability

Research on copper(II) complexes with pyrazole-based ligands, including those structurally related to 4-(1H-pyrazol-3-yl)benzoic acid, has shown promising results in inhibiting enzymatic activities and decreasing the viability of cancer cells. This opens avenues for exploring these complexes as potential therapeutic agents in cancer treatment (Xinhua Li et al., 2021).

properties

IUPAC Name

4-(1H-pyrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJWCCHRWJSWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370896
Record name 4-(1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-3-yl)benzoic acid

CAS RN

208511-67-5
Record name 4-(1H-pyrazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-5-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1H-pyrazol-3-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(1H-pyrazol-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(1H-pyrazol-3-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(1H-pyrazol-3-yl)benzoic acid

Citations

For This Compound
1
Citations
K Rustler, P Nitschke, S Zahnbrecher… - The Journal of …, 2020 - ACS Publications
The desire to photocontrol molecular properties ranging from materials to pharmacology using light as an external trigger with high spatiotemporal resolution led to the development of a …
Number of citations: 29 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.